
8-Bromo-2-tetralone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-Bromo-2-tetralone and related compounds involves several key strategies, including Friedel-Crafts acylation/cyclization, ketone protection/deprotection, and catalytic hydrogenation processes. One method starts from 2-bromophenylacetic acid, utilizing a sequence that includes copper(I)-catalyzed methoxylation and subsequent deprotection steps to yield the target molecule (Lee, Frescas, & Nichols, 1995). Another approach employs bromination, cyclization, and decarboxylation steps starting from precursor acids to synthesize substituted 1-tetralones, highlighting the versatility in synthetic routes (Cabrera & Banerjee, 2010).
Applications De Recherche Scientifique
Biotransformation in Electrochemical Bioreactors : A study by Shin et al. (2001) evaluated the biotransformation of a similar compound, 6-bromo-2-tetralone, to 6-bromo-2-tetralol using yeast cells and an electrochemical bioreactor. This research highlights the potential of using electrochemical methods for biotransformation in pharmaceutical and chemical industries (Shin et al., 2001).
Synthesis Methods : Various studies have focused on synthesizing derivatives of tetralone, including 8-Bromo-2-tetralone, for different applications. For instance, Lee et al. (1995) described a method for preparing 8-Methoxy-2-tetralone, showcasing the versatility in synthesizing tetralone derivatives (Lee et al., 1995).
Pharmaceutical Applications : A study by de Souza et al. (2021) synthesized α-aryl-α-tetralone and α-fluoro-α-aryl-α-tetralone derivatives for evaluating their anti-proliferative effects against drug-resistant cancer cell lines, showing the potential of tetralone derivatives in cancer therapy (de Souza et al., 2021).
Herbicidal Activity : Zhang et al. (2018) studied the chemosynthesis of 4,8-dihydroxy-1-tetralone (4, 8-DHT) and its derivatives, focusing on their potential as green herbicides. This research highlights the agricultural applications of tetralone derivatives (Zhang et al., 2018).
Diverse Therapeutic Applications : The study by De et al. (2016) discusses the wide range of therapeutic applications of tetralone derivatives, including as analgesics, antidepressants, antifungals, and antibacterials, underscoring the significance of tetralone in drug discovery (De et al., 2016).
Mécanisme D'action
Target of Action
8-Bromo-2-tetralone is an important intermediate for the synthesis of selective 5-HT6 receptor antagonists . These receptors play a crucial role in central nervous system disorders such as Parkinson’s disease .
Mode of Action
It’s known that it interacts with its targets, the 5-ht6 receptors, to produce therapeutic effects
Biochemical Pathways
This suggests that it may influence pathways related to mood regulation and neurotransmitter function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Bromo-2-tetralone is limited. It’s known that the compound should be stored in a sealed, dry environment at 2-8°c to maintain its stability .
Result of Action
It’s known to be involved in the synthesis of molecules with antidepressant properties . This suggests that it may have effects on neuronal function and mood regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2-tetralone. For instance, it’s known that the compound should be stored in a sealed, dry environment at 2-8°C . Additionally, the compound’s action can be influenced by the presence of other molecules, as seen in its role in the synthesis of antidepressant molecules .
Propriétés
IUPAC Name |
8-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVGLMABSFMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399749 | |
| Record name | 8-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-tetralone | |
CAS RN |
117294-21-0 | |
| Record name | 8-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-Bromo-2-tetralone in pharmaceutical research?
A: 8-Bromo-2-tetralone serves as a crucial building block in synthesizing various ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes. [, ] These compounds exhibit promising antagonistic activity at the 5-HT1A receptor. [, ] This receptor subtype is implicated in various neurological and psychological processes, making these compounds potentially valuable for treating conditions like sexual dysfunction, anxiety, and depression. [, ]
Q2: Can you describe the initial steps involved in using 8-Bromo-2-tetralone to synthesize these pharmaceutical compounds?
A: One approach involves reacting 8-Bromo-2-tetralone with optically active p-nitrofenethylamine. [] This reaction leads to the formation of a key intermediate, which can be further modified to introduce desired substituents on the tetralin ring system. [] Researchers can control the stereochemistry of the final products by employing optically active starting materials, which is crucial for optimizing their biological activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

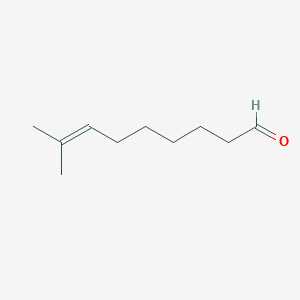
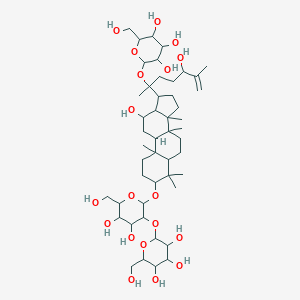
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
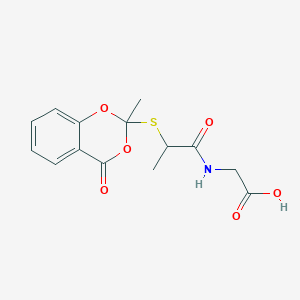
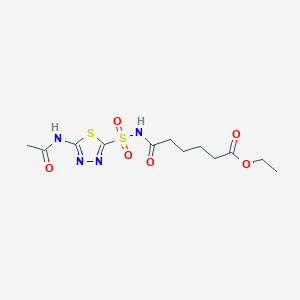
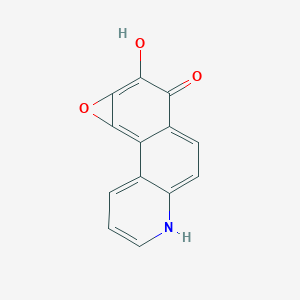
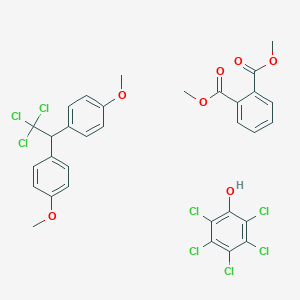
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)




